3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol
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Overview
Description
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol is a complex organic compound with the molecular formula C19H22N2O3S and a molar mass of 358.45458 g/mol This compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol typically involves multiple steps. One common synthetic route includes the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2-methylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercaptobenzimidazole to form the desired benzimidazole derivative .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxy and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzimidazole core is known for its biological activity, including antimicrobial and antifungal properties.
Medicine: Benzimidazole derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of parasitic infections and certain cancers.
Industry: It can be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol involves its interaction with various molecular targets. The benzimidazole core can bind to specific enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(2-methylphenoxy)ethyl benzimidazole
- 2-(2-methylphenoxy)ethyl sulfanyl benzimidazole
- 2-(2-methylphenoxy)ethyl thio benzimidazole
These compounds share the benzimidazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
3-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-2-5-9-18(14)24-10-11-25-19-20-16-7-3-4-8-17(16)21(19)12-15(23)13-22/h2-9,15,22-23H,10-13H2,1H3 |
InChI Key |
AHLLOCARPWLEJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Origin of Product |
United States |
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